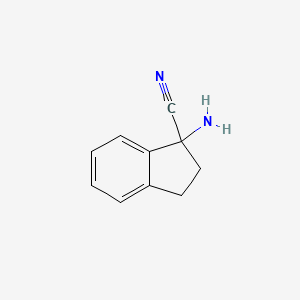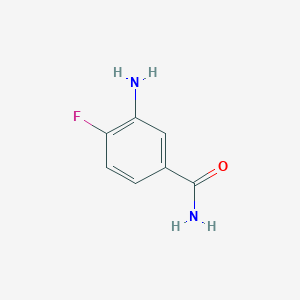![molecular formula C10H14N4O B1284737 4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one CAS No. 953894-31-0](/img/structure/B1284737.png)
4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activities
4-Phenyl-1,2,4-triazoline-5-thione and its derivatives, created through aminomethylation with piperazine derivatives, exhibit notable antibacterial activities. This includes compounds synthesized from reactions with 4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one, highlighting its potential in developing new antibacterial agents (Pitucha et al., 2005).
Memory Enhancement in Mice
The compound demonstrates promising effects on memory enhancement in mice. A study involving the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, a derivative of this compound, showed significant effects on memory ability in mice, as measured by a swimming maze test (Li Ming-zhu, 2008).
Anticancer Activity
The compound has been utilized in the synthesis of piperazine-2,6-dione derivatives, which have shown good anticancer activity against various cancer cell lines. This indicates its potential as a precursor in developing new anticancer drugs (Kumar et al., 2013).
Antimicrobial Agents
Newly synthesized thiazolidinone derivatives containing this compound have exhibited antimicrobial activity against a range of bacteria and fungi, suggesting its utility in antimicrobial drug development (Patel et al., 2012).
Chemosensing of Metal Ions
The compound's structure, particularly its piperazine moieties, makes it suitable for the recognition and chemosensing of metal ions. This application is significant in environmental monitoring and analytical chemistry (Kim et al., 2008).
Design of Novel Insecticides
The compound has been used as a scaffold for designing novel insecticides. Its structure has been modified to create derivatives that exhibit larvicidal and growth-inhibiting activities against certain pests (Cai et al., 2010).
Antiproliferative Activity Against Cancer Cell Lines
Derivatives of this compound have shown significant antiproliferative activity against various human cancer cell lines, indicating its potential in cancer therapy (Mallesha et al., 2012).
Preparation of Rho Kinase Inhibitors
The compound is useful in the preparation of Rho kinase inhibitors, which are under investigation for treating central nervous system disorders (Wei et al., 2016).
Antimicrobial Studies
Pyridine derivatives of the compound have been synthesized and found to possess considerable antibacterial activity, further reinforcing its application in developing antimicrobial agents (Patel & Agravat, 2009).
Propriétés
IUPAC Name |
4-[3-(aminomethyl)pyridin-2-yl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-6-8-2-1-3-13-10(8)14-5-4-12-9(15)7-14/h1-3H,4-7,11H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSBTCNTNAZAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

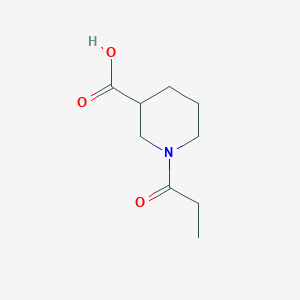

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)
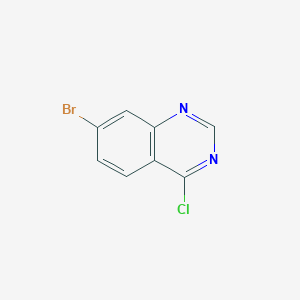
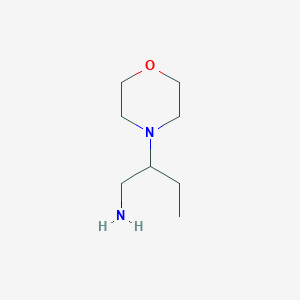
![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)
